2-Methylheptan-4-amine

Physical Chemistry Separation Science Process Chemistry

2-Methylheptan-4-amine (CAS 33788-03-3) is a branched-chain primary aliphatic amine with the molecular formula C₈H₁₉N and a molecular weight of 129.24 g/mol. The compound is characterized by a secondary carbon bearing the amino group at the 4-position, with a methyl branch at the 2-position.

Molecular Formula C8H19N
Molecular Weight 129.24 g/mol
Cat. No. B8735659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylheptan-4-amine
Molecular FormulaC8H19N
Molecular Weight129.24 g/mol
Structural Identifiers
SMILESCCCC(CC(C)C)N
InChIInChI=1S/C8H19N/c1-4-5-8(9)6-7(2)3/h7-8H,4-6,9H2,1-3H3
InChIKeyKYRWRIRWJFXZLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylheptan-4-amine: Branched-Chain Aliphatic Amine Procurement Guide


2-Methylheptan-4-amine (CAS 33788-03-3) is a branched-chain primary aliphatic amine with the molecular formula C₈H₁₉N and a molecular weight of 129.24 g/mol [1]. The compound is characterized by a secondary carbon bearing the amino group at the 4-position, with a methyl branch at the 2-position. It exhibits a predicted boiling point of 157.9±8.0 °C, a density of 0.783±0.06 g/cm³, and a pKa of 10.96±0.35 . As a nucleophilic amine, it participates in acid-base reactions, reductive aminations, and acts as a building block in organic synthesis. While structurally related to other heptylamines such as 2-aminoheptane and 4-aminoheptane, the specific branching pattern of 2-methylheptan-4-amine confers distinct physicochemical properties that influence its utility in separation, purification, and reaction design.

Why 2-Methylheptan-4-amine Cannot Be Substituted with Other Heptylamine Isomers


In scientific and industrial procurement, substituting 2-methylheptan-4-amine with a simpler linear heptylamine such as 4-aminoheptane or 2-aminoheptane is not straightforward due to quantifiable differences in boiling point, molecular weight, and predicted basicity. The methyl branch at the 2-position increases the compound's molecular weight by ~12% relative to linear C7 amines [1][2], which alters volatility and may affect purification by distillation or chromatographic behavior . Additionally, the position of the amino group on a secondary carbon (C4) rather than a terminal carbon influences the compound's steric environment and nucleophilicity in synthetic applications. These differences are critical when designing reproducible synthetic routes, optimizing separation processes, or interpreting structure-activity relationships in medicinal chemistry.

2-Methylheptan-4-amine: Quantitative Differentiation Evidence vs. Closest Analogs


Boiling Point Elevation Due to Methyl Branching: A Key Factor in Distillation-Based Purification

2-Methylheptan-4-amine exhibits a predicted boiling point of 157.9±8.0 °C , which is approximately 18 °C higher than the boiling point of the linear analog 4-aminoheptane (140 °C) [1] and 14-16 °C higher than 2-aminoheptane (142-144 °C) . This increase in boiling point is attributed to the methyl branch at the 2-position, which enhances van der Waals interactions due to increased molecular weight and altered molecular shape.

Physical Chemistry Separation Science Process Chemistry

Increased Molecular Weight and Density: Implications for Formulation and Stoichiometric Calculations

2-Methylheptan-4-amine has a molecular weight of 129.24 g/mol [1], which is ~12% greater than the 115.22 g/mol of linear heptylamines such as 4-aminoheptane [2] and 2-aminoheptane [3]. The predicted density of 0.783±0.06 g/cm³ [1] is slightly higher than the 0.77 g/cm³ of 4-aminoheptane [2] and 0.768 g/cm³ of 2-aminoheptane [3].

Analytical Chemistry Process Development Synthetic Methodology

Slightly Lower Basicity (pKa) Compared to Linear Heptylamines

The predicted pKa of 2-methylheptan-4-amine is 10.96±0.35 , which is marginally lower than the predicted pKa of 11.04±0.35 for both 4-aminoheptane and 2-aminoheptane . This slight decrease in basicity may be attributed to the inductive electron-donating effect of the methyl branch at the 2-position, which is partially offset by steric factors around the amino group at C4.

Acid-Base Chemistry Medicinal Chemistry Reaction Optimization

Potential Differential Activity in Sympathomimetic Assays Based on Structural Analogy

While direct pharmacological data for 2-methylheptan-4-amine are not available, studies on closely related heptylamine isomers indicate that the position of the amino group and the presence of methyl branching significantly affect pressor activity. In comparative pharmacology studies, 4-methyl-2-hexylamine exhibited vasopressor activity approximately 0.5% that of epinephrine, while 2-aminoheptane was identified as one of the most active pressor amines among aliphatic amines [1]. This suggests that the C4-amino substitution pattern of 2-methylheptan-4-amine likely results in lower sympathomimetic activity compared to C2-amino analogs.

Pharmacology Structure-Activity Relationship Drug Discovery

Where 2-Methylheptan-4-amine Delivers Differentiated Value in Research and Industrial Settings


Distillation-Intensive Purification Processes

The ~18 °C higher boiling point of 2-methylheptan-4-amine relative to 4-aminoheptane makes it a more suitable candidate when separation from lower-boiling impurities is required. In industrial distillations, this differential can reduce energy consumption by allowing a wider temperature gap between fractions and may improve product purity in batch or continuous distillation setups.

Synthetic Intermediate Requiring Differentiated Volatility

When designing a synthetic sequence where a volatile amine intermediate must be retained under vacuum while more volatile components are removed, 2-methylheptan-4-amine's higher boiling point and increased molecular weight [1] provide a wider operational window than linear C7 amines. This is particularly relevant in multi-step pharmaceutical intermediate syntheses where precise control of solvent and reagent removal is critical.

Structure-Activity Relationship Studies in Sympathomimetic Amine Research

Based on class-level pharmacological data, C4-amino heptylamines like 2-methylheptan-4-amine are predicted to exhibit lower pressor activity than C2-amino analogs [2]. Researchers investigating structure-activity relationships of aliphatic amines may preferentially procure 2-methylheptan-4-amine to explore the impact of amino group position on cardiovascular effects, potentially leading to compounds with reduced sympathomimetic side effects.

Precursor for Hindered Amine Synthesis

The secondary carbon bearing the amino group (C4) adjacent to a methyl branch (C2) creates a sterically hindered environment that can influence the outcome of N-alkylation reactions. This structural feature may be exploited to synthesize hindered amines for use as stabilizers or ligands, where the steric bulk around the nitrogen center modulates reactivity and binding properties [3].

Technical Documentation Hub

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